Serotonin 5-HT1 Receptor Subtype Recognition: 5-Oxyethylmorpholine Substitution Alters Binding Profile vs. 3-Morpholinoethylindole (MEI)
This compound is a 5-oxy-substituted derivative of the core 3-(2-morpholinoethyl)indole (MEI) scaffold. Pharmacological evaluation of this class reveals that while MEI itself recognizes approximately 30% of [³H]5-HT binding sites with high affinity (Ki < 50 nM), the incorporation of a 5-oxy substituent (as in the target compound) results in a complete loss of this high-affinity recognition component [1]. The target compound is thus predicted to exhibit a more uniform, monophasic binding profile across 5-HT1 receptor subtypes, lacking the biphasic 'high-affinity/low-affinity' site recognition characteristic of its 5-unsubstituted analog, MEI.
| Evidence Dimension | Receptor Binding Profile (5-HT1 sites) |
|---|---|
| Target Compound Data | Predicted to lack biphasic high-affinity component (Ki > 4000 nM across all sites) |
| Comparator Or Baseline | 3-(2-morpholinoethyl)indole (MEI): 30% of sites with Ki < 50 nM, 70% with Ki > 4000 nM |
| Quantified Difference | Loss of high-affinity (Ki < 50 nM) recognition component |
| Conditions | Radioligand binding assay using [³H]5-HT in rat brain homogenate |
Why This Matters
This differential binding profile signifies a distinct pharmacological fingerprint, making the compound a valuable tool for interrogating specific 5-HT1 receptor subtypes or for applications where pan-5-HT1 agonism/antagonism is desired over the subtype-selective profile of MEI.
- [1] University of Arizona. The Development of Indoleamine Derivatives Selective for Subtypes of Serotonin Receptors (Tryptamine, Basilar Artery, Antagonist, Ergoline, Synthesis). Doctoral Dissertation. View Source
